molecular formula C14H15FN2O2S B5648940 N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide

N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide

Cat. No. B5648940
M. Wt: 294.35 g/mol
InChI Key: KOLLSMYCPZSEJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide derivatives involves complex chemical processes and methods. For example, synthesis involving N-[(dimethylamino)methylidene] groups and tetrazole formations has been approached through specific procedures, providing insights into the compound's formation mechanisms. Precursors in these syntheses involve different sulfonamide groups and chemical conditions to yield the desired products (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide has been analyzed through techniques like X-ray crystallography. The analysis reveals specific crystalline structures and spatial arrangements, which contribute to understanding the compound's molecular interactions and stability. For instance, detailed crystal and molecular-electronic structure analyses have been conducted, providing insights into sterically hindered isomers' behaviors and interactions (Rublova et al., 2017).

Chemical Reactions and Properties

Various chemical reactions involving N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide derivatives include radical N-demethylation, cyclooxygenase-2 inhibition, and interactions within biological systems. These reactions demonstrate the compound's versatility and potential applications in different fields, such as medicinal chemistry and biochemical research (Yi et al., 2020).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-17(2)13-7-5-12(6-8-13)16-20(18,19)14-9-3-11(15)4-10-14/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLLSMYCPZSEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide

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